Uracil, 3-cyclohexyl-1,6-dimethyl-5-dimethylamino-
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Overview
Description
Uracil, 3-cyclohexyl-1,6-dimethyl-5-dimethylamino- is a synthetic derivative of uracil, a pyrimidine nucleobase. This compound is characterized by the presence of a cyclohexyl group at the 3-position, two methyl groups at the 1- and 6-positions, and a dimethylamino group at the 5-position. Its molecular formula is C14H23N3O2, and it has a molecular weight of 265.35 .
Preparation Methods
The synthesis of uracil, 3-cyclohexyl-1,6-dimethyl-5-dimethylamino- involves several steps. One common method includes the condensation of cyanoacetic acid with 1,3-dimethylurea, followed by cyclization and subsequent functional group modifications to introduce the cyclohexyl and dimethylamino groups . Industrial production methods often involve optimizing reaction conditions to improve yield and purity while minimizing the generation of pollutants .
Chemical Reactions Analysis
Uracil, 3-cyclohexyl-1,6-dimethyl-5-dimethylamino- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The dimethylamino group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Uracil, 3-cyclohexyl-1,6-dimethyl-5-dimethylamino- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential interactions with biological macromolecules, such as DNA and proteins.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds
Mechanism of Action
The mechanism of action of uracil, 3-cyclohexyl-1,6-dimethyl-5-dimethylamino- involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Uracil, 3-cyclohexyl-1,6-dimethyl-5-dimethylamino- can be compared with other similar compounds, such as:
Uracil, 3-cyclohexyl-1,6-dimethyl-5-((dimethylamino)methyl)-, monohydrochloride: This compound has a similar structure but includes a monohydrochloride group, which can affect its chemical properties and reactivity.
Other uracil derivatives:
Uracil, 3-cyclohexyl-1,6-dimethyl-5-dimethylamino- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
Uracil, 3-cyclohexyl-1,6-dimethyl-5-dimethylamino- (CAS No. 63981-34-0) is a derivative of uracil, a pyrimidine base that plays a crucial role in nucleic acid metabolism. This compound has garnered interest due to its potential biological activities, including anti-cancer properties and enzyme inhibition. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and comparative analysis with similar compounds.
- Molecular Formula : C₁₄H₂₃N₃O₂
- Molecular Weight : 265.35 g/mol
- IUPAC Name : 3-Cyclohexyl-1,6-dimethyl-5-(dimethylamino)uracil
The biological activity of Uracil, 3-cyclohexyl-1,6-dimethyl-5-dimethylamino- is primarily attributed to its ability to interact with various molecular targets in biological systems. Its structure allows it to act as an electrophile, potentially leading to the inhibition of enzyme activity or disruption of cellular processes. Specific mechanisms include:
- Enzyme Inhibition : The dimethylamino group enhances the compound's ability to form hydrogen bonds with active sites of enzymes, which may inhibit their activity.
- Nucleic Acid Interaction : As a uracil derivative, it can potentially interfere with RNA synthesis and function by mimicking natural nucleobases.
Biological Activity Data
Research has indicated several biological activities associated with this compound:
Activity Type | IC50 Values (µM) | Reference |
---|---|---|
Anti-cancer (MCF-7 cells) | 2.4 | |
Enzyme inhibition | Varies by target | |
Cytotoxicity | Not determined |
Case Studies and Research Findings
-
Anti-Cancer Activity :
A study evaluated the cytotoxic effects of Uracil derivatives on various cancer cell lines. The compound demonstrated significant activity against MCF-7 breast cancer cells with an IC50 value of 2.4 µM, indicating its potential as an anti-cancer agent . -
Enzyme Interaction Studies :
In vitro studies explored the interaction of Uracil derivatives with key enzymes involved in nucleic acid metabolism. The findings suggested that the compound could act as a competitive inhibitor for certain enzymes, disrupting normal cellular functions and leading to apoptosis in cancer cells . -
Comparative Analysis :
When compared to other uracil derivatives, Uracil, 3-cyclohexyl-1,6-dimethyl-5-dimethylamino- exhibited unique properties due to its cyclohexyl and dimethylamino substitutions. This structural uniqueness contributes to its enhanced biological activity compared to simpler uracil derivatives.
Properties
CAS No. |
63981-34-0 |
---|---|
Molecular Formula |
C14H23N3O2 |
Molecular Weight |
265.35 g/mol |
IUPAC Name |
3-cyclohexyl-5-(dimethylamino)-1,6-dimethylpyrimidine-2,4-dione |
InChI |
InChI=1S/C14H23N3O2/c1-10-12(15(2)3)13(18)17(14(19)16(10)4)11-8-6-5-7-9-11/h11H,5-9H2,1-4H3 |
InChI Key |
ZWOWADWBRZWDLC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(C(=O)N1C)C2CCCCC2)N(C)C |
Origin of Product |
United States |
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